Enhanced Lipophilicity (LogP) of 2-Propylpiperidin-4-one Versus Unsubstituted and 1-Methyl Analogs
2-Propylpiperidin-4-one hydrochloride demonstrates significantly higher lipophilicity compared to the unsubstituted piperidin-4-one core and the commonly available 1-methylpiperidin-4-one analog [1][2][3]. This difference, quantified by LogP, directly impacts the compound's ability to cross biological membranes and its overall distribution profile in biological systems. The 2-propyl substitution is a key determinant of this enhanced lipophilic character, which is often desirable for CNS-targeted programs or applications requiring improved passive permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.24 |
| Comparator Or Baseline | Piperidin-4-one (LogP = -0.21); 1-Methylpiperidin-4-one (LogP = -0.4) |
| Quantified Difference | 2.45 and 2.64 log units higher, respectively |
| Conditions | Calculated LogP values from standard chemical databases; data for target compound corresponds to its free base form. |
Why This Matters
The significantly higher LogP indicates markedly increased lipophilicity, which is a critical selection criterion for projects requiring compounds with enhanced membrane permeability or specific tissue distribution profiles.
- [1] Chem960. (n.d.). 2-Propylpiperidin-4-one hydrochloride: Calculated LogP Value. View Source
- [2] ChemBase. (n.d.). Piperidin-4-one: LogP Value. View Source
- [3] Kuujia. (2025). 1-Methylpiperidin-4-one: LogP Value. View Source
